(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea
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Overview
Description
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea typically involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It can be used in assays to study enzyme inhibition or receptor binding.
Medicine
In medicine, quinazolinone derivatives are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may be investigated for similar applications.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share structural similarities.
Urea Derivatives: Compounds such as N-phenyl-N’-butylurea and N-(4-chlorophenyl)-N’-methylurea are structurally related.
Uniqueness
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea is unique due to its specific combination of a quinazolinone core with a chlorophenyl urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19ClN4O2 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-3-12-24-17(15-6-4-5-7-16(15)22-19(24)26)23-18(25)21-14-10-8-13(20)9-11-14/h4-11H,2-3,12H2,1H3,(H2,21,23,25) |
InChI Key |
ZCNNASUESUEHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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